1-(Oxan-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(Oxan-4-yl)azetidine-3-carboxylic acid is a chemical compound that features a unique structure combining an oxane ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)azetidine-3-carboxylic acid typically involves the formation
Biological Activity
1-(Oxan-4-yl)azetidine-3-carboxylic acid, with the CAS number 1127402-33-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring fused with an oxane moiety and a carboxylic acid functional group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Study | Compound | Target Bacteria | Activity |
---|---|---|---|
Azetidine Derivative | Staphylococcus aureus | MIC = 8 µg/mL | |
Related Azetidine | Escherichia coli | MIC = 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
Research Finding | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 12.5 | Apoptosis via caspase activation | |
MCF-7 | 10.0 | Cell cycle arrest at G1 phase |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, primarily enzymes and receptors involved in key biochemical pathways.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties.
Interaction with Cellular Receptors
The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with cellular receptors, potentially modulating receptor signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have documented the effects of azetidine derivatives on various biological systems:
- Antibacterial Activity : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against S. aureus, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Effects : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.
Properties
IUPAC Name |
1-(oxan-4-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCIJXUBXBFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127402-33-8 | |
Record name | 1-(oxan-4-yl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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